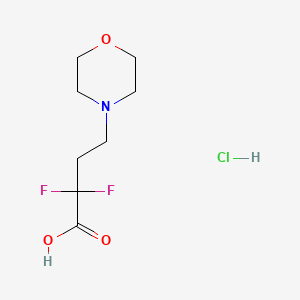
2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H13F2NO3·HCl It is characterized by the presence of a morpholine ring and two fluorine atoms attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride typically involves the following steps:
Formation of the Butanoic Acid Backbone: The initial step involves the synthesis of the butanoic acid backbone, which can be achieved through various organic synthesis methods.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.
Morpholine Ring Addition: The morpholine ring is introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, leading to modulation of biological pathways. The morpholine ring may also contribute to its activity by facilitating interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-4-(4-morpholinyl)butanoic acid: Similar structure but without the hydrochloride salt.
2-Amino-4-(morpholin-4-yl)butanoic acid: Contains an amino group instead of fluorine atoms.
4-(Morpholin-4-yl)butanoic acid: Lacks the fluorine atoms.
Uniqueness
2,2-Difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride is unique due to the presence of both fluorine atoms and the morpholine ring, which can enhance its chemical stability and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 2,2-difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H14ClF2NO3 |
|---|---|
Molecular Weight |
245.65 g/mol |
IUPAC Name |
2,2-difluoro-4-morpholin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13F2NO3.ClH/c9-8(10,7(12)13)1-2-11-3-5-14-6-4-11;/h1-6H2,(H,12,13);1H |
InChI Key |
YQSMEPISOUWFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C(=O)O)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















